REACTION_CXSMILES
|
[C:1]([N:4]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH2:5][C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([S:15](=[O:18])(=[O:17])[NH2:16])=[CH:11][C:10]=1[Cl:19])=[O:7])(O)=[O:2]>C(OC(=O)C)(=O)C>[C:20]1([N:4]2[CH2:5][C:6](=[O:7])[N:8]([C:9]3[CH:14]=[CH:13][C:12]([S:15](=[O:18])(=[O:17])[NH2:16])=[CH:11][C:10]=3[Cl:19])[C:1]2=[O:2])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1
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Name
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2-(N-carboxy-phenylamino)-N-(2-chloro-4-sulphamoylphenyl)-acetamide
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Quantity
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5 g
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Type
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reactant
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Smiles
|
C(=O)(O)N(CC(=O)NC1=C(C=C(C=C1)S(N)(=O)=O)Cl)C1=CC=CC=C1
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
|
C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISTILLATION
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Details
|
The anhydride was then distilled off
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Type
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FILTRATION
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Details
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the residue digested with water, filtered off
|
Type
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WASH
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Details
|
further washed with water
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Type
|
CUSTOM
|
Details
|
to yield 3.5 g, m.p. 241°-243°
|
Type
|
CUSTOM
|
Details
|
on recrystallisation from ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)N1C(=O)N(C(=O)C1)C1=C(C=C(C=C1)S(N)(=O)=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |